SRK-181 Mechanism of Action in Solid Tumors: An In-depth Technical Guide
SRK-181 Mechanism of Action in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cambridge, MA - SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1][2][3] Developed by Scholar Rock, this therapeutic agent is engineered to overcome primary resistance to checkpoint inhibitors (CPIs) in patients with locally advanced or metastatic solid tumors.[1][2][4] By targeting the latent form of TGFβ1, SRK-181 aims to remodel the tumor microenvironment, rendering it more susceptible to anti-PD-1/PD-L1 therapies and thereby inducing tumor regression.[3][4]
Core Mechanism of Action: Selective Inhibition of Latent TGFβ1 Activation
SRK-181's primary mechanism of action is its high-affinity and selective binding to the latent form of TGFβ1.[1][5] This prevents the release of the active TGFβ1 cytokine, a key mediator of immunosuppression within the tumor microenvironment.[3][6] Unlike pan-TGFβ inhibitors, SRK-181's high selectivity for the β1 isoform is designed to offer an improved safety profile by avoiding the dose-limiting toxicities associated with broader TGFβ inhibition.[2][7]
The TGFβ signaling pathway, when dysregulated in cancer, contributes to an immunosuppressive tumor microenvironment by excluding effector T cells.[3] TGFβ1 is the predominant isoform expressed in many tumors and is implicated in the failure of checkpoint blockade therapies.[8] SRK-181 directly counteracts this by preventing TGFβ1-mediated signaling, which in turn is expected to enhance anti-tumor immunity and promote a cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[6]
Signaling Pathway of SRK-181 Action
Caption: SRK-181 binds to latent TGFβ1, preventing its activation and subsequent T-cell exclusion.
Preclinical Pharmacology and Efficacy
Comprehensive preclinical studies have demonstrated SRK-181's potent and selective inhibition of TGFβ1 activation and its ability to overcome resistance to anti-PD-1 therapy in various syngeneic mouse tumor models.
In Vitro Activity
SRK-181 has been shown to potently inhibit the activation of latent TGFβ1 from human, rat, and cynomolgus monkey origins in vitro.[9]
| Parameter | Human | Rat | Cynomolgus Monkey |
| SRK-181 IC50 | ~1 nM | ~1 nM | ~1 nM |
Data derived from in vitro latent TGFβ1 activation assays.
In Vivo Efficacy in Syngeneic Mouse Models
The murine version of SRK-181, SRK-181-mIgG1, has been evaluated in combination with anti-PD-1 therapy in several tumor models known to be resistant to checkpoint blockade.
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Key Findings |
| EMT6 (Breast) | SRK-181-mIgG1 + anti-PD-1 | Significant | Overcame resistance in a TGFβ1 and TGFβ3 co-expressing model.[4] |
| MBT-2 (Bladder) | SRK-181-mIgG1 + anti-PD-1 | Significant | Rendered tumors vulnerable to anti-PD-1 therapy. |
| Cloudman S91 (Melanoma) | SRK-181-mIgG1 + anti-PD-1 | Significant | Induced tumor regression and improved survival. |
Pharmacologically active doses for SRK-181-mIgG1 in these models ranged from 3 to 10 mg/kg.[9]
Impact on the Tumor Microenvironment
Preclinical data has shown that the combination of SRK-181-mIgG1 and an anti-PD-1 antibody leads to a significant alteration of the tumor immune landscape.
| Immune Cell Population | Control | SRK-181-mIgG1 + anti-PD-1 | Fold Change |
| CD8+ T cells (% of immune cells) | 3.5% | 34% | ~9.7x increase |
| TAMs/MDSCs (% of immune cells) | 47% | 14% | ~3.4x decrease |
Data from analysis of the tumor microenvironment in preclinical models.
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing SRK-181 efficacy in syngeneic mouse tumor models.
Clinical Development and Biomarker Strategy
SRK-181 is currently being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic solid tumors.[7]
Phase 1 DRAGON Trial (NCT04291079)
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Design: Open-label, dose-escalation and expansion study.
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Population: Patients with advanced solid tumors who have shown resistance to prior anti-PD-(L)1 therapy.
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Cohorts: Includes clear cell renal cell carcinoma (ccRCC), non-small cell lung cancer (NSCLC), melanoma, urothelial carcinoma, and head and neck squamous cell carcinoma (HNSCC).[10]
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Preliminary Findings: SRK-181 has been generally well-tolerated in combination with pembrolizumab.[11] Early signs of efficacy have been observed, with promising objective response rates in heavily pretreated patients.[11]
Biomarker Insights
Clinical data from the DRAGON trial has provided proof-of-mechanism for SRK-181.
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Increased CD8+ T-cell Infiltration: Analysis of paired tumor biopsies has shown an increased influx of CD8+ T-cells into the tumor microenvironment following treatment with SRK-181 and an anti-PD-1 antibody.[3] This is consistent with preclinical findings and suggests a reversal of immune exclusion.
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Reduction in Immunosuppressive Cells: A decrease in circulatory myeloid-derived suppressor cells (MDSCs) has been observed post-treatment.[3][10]
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Predictive Biomarkers: In ccRCC patients, baseline CD8+ T-cell status and elevated regulatory T-cell (Treg) levels have been identified as potential predictive biomarkers for response to SRK-181 in combination with anti-PD-(L)1 therapy.[11]
Logic of Biomarker-Guided Patient Selection
Caption: Potential patient selection strategy for SRK-181 combination therapy in ccRCC.
Experimental Protocols
In Vitro Latent TGFβ1 Activation Assay
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Cell Lines: LN229 human glioblastoma cells were utilized to overexpress human, rat, or cynomolgus latent TGFβ1 in the extracellular matrix.[9]
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Reporter Cells: CAGA12 reporter cells, which contain a TGFβ-responsive luciferase reporter construct, were used to measure the activation of latent TGFβ1.
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Methodology: LN229 cells were cultured to produce an extracellular matrix rich in latent TGFβ1. Following cell removal, CAGA12 reporter cells were seeded onto the matrix in the presence of varying concentrations of SRK-181 or a vehicle control. Luciferase activity was measured after a defined incubation period to quantify the extent of TGFβ1 activation. Data was normalized to the vehicle control to determine the percent inhibition.
Syngeneic Mouse Tumor Models
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Animal Models: Female BALB/c mice were used for the EMT6 breast carcinoma model, C3H/HeN mice for the MBT-2 bladder carcinoma model, and DBA/2 mice for the Cloudman S91 melanoma model.
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Tumor Cell Implantation: Tumor cells were implanted subcutaneously into the flank of the mice.
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Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups: vehicle control, SRK-181-mIgG1 (typically 10 mg/kg), anti-PD-1 antibody (typically 10 mg/kg), or the combination of SRK-181-mIgG1 and anti-PD-1. Treatments were administered intraperitoneally on a defined schedule.
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Endpoints: Tumor volumes were measured regularly using calipers. Overall survival was also monitored. At the end of the study, tumors were harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.
Clinical Biomarker Analysis
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Sample Collection: Paired tumor biopsies were collected at baseline and on-treatment (between Days 28-48).[3] Peripheral blood samples were also collected at various time points.
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Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor tissue was sectioned and stained for CD8 to identify cytotoxic T lymphocytes.
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Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) were isolated and stained with a panel of antibodies to identify and quantify various immune cell subsets, including MDSCs.
Conclusion
SRK-181 represents a promising and highly selective approach to overcoming resistance to checkpoint inhibitors in solid tumors. Its mechanism of action, centered on the inhibition of latent TGFβ1 activation, directly addresses a key pathway of immunosuppression in the tumor microenvironment. Preclinical data strongly support its ability to remodel the immune landscape and synergize with anti-PD-1 therapies. Ongoing clinical evaluation in the DRAGON trial is providing crucial insights into its safety, efficacy, and potential for biomarker-guided patient selection, paving the way for a potential new therapeutic option for patients with difficult-to-treat cancers.
References
- 1. Scholar Rock Presents Preclinical Data for SRK-181 at the TGFβ for Immuno-Oncology Drug Development Summit - Scholar Rock, Inc. [investors.scholarrock.com]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. scholarrock.com [scholarrock.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Experimental mouse models for translational human cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholar Rock picks SRK-181 | Drug Discovery News [drugdiscoverynews.com]
- 11. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
